molecular formula C24H23FN4O B2767159 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide CAS No. 1207037-04-4

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide

Cat. No.: B2767159
CAS No.: 1207037-04-4
M. Wt: 402.473
InChI Key: LGFYIBRKLPMQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide, also known as CEP-9722, is a synthetic compound that has been studied for its potential use in scientific research. CEP-9722 is a member of the piperidine-carboxamide family of compounds, which have been found to have a range of biological activities. In

Scientific Research Applications

Potential CNS Acting Drugs Synthesis

Research has highlighted the significance of heterocycles containing heteroatoms like nitrogen, which form a considerable class of organic compounds with potential Central Nervous System (CNS) effects. Compounds with functional groups including piperidine and carboxamide, akin to 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide, have been studied for their potential to serve as lead molecules for synthesizing new CNS acting drugs. These compounds could range in effects from depression to euphoria and convulsion, showcasing their versatility in drug synthesis for CNS disorders without the common adverse effects such as addiction and tolerance (Saganuwan, 2017).

Zinc Ion Detection in Biological Applications

Another important application is in the detection of Zn2+ ions, crucial in biological and environmental contexts. The introduction of various carboxamide groups into molecules improves their water solubility and cell membrane permeability, making them effective fluorescent sensors. This compound, with its carboxamide functional group, could theoretically be adapted for similar uses, enhancing the detection of Zn2+ ions with potential applications ranging from environmental monitoring to medical diagnostics (Mohamad et al., 2021).

Antimicrobial and Antitubercular Activities

Compounds with the structural complexity and functional groups present in this compound have been evaluated for their antimicrobial and antitubercular activities. The structural motifs present in such compounds can serve as the foundation for synthesizing new drugs to combat various bacterial and mycobacterial infections, offering a promising avenue for developing treatments against drug-resistant strains of tuberculosis and other infectious diseases (Asif, 2014).

Pharmacological Importance in Modern Therapeutics

The presence of quinoline and piperidine rings in compounds similar to this compound underscores their pharmacological significance. Such compounds have been explored for a wide array of therapeutic applications, including antifungal, antiviral, anti-tumoral, and anti-inflammatory activities. Their broad-spectrum biological activities highlight the potential of these compounds in the development of new therapeutics for a range of diseases (Danao et al., 2021).

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-2-16-4-3-5-20(12-16)28-24(30)17-8-10-29(11-9-17)23-18(14-26)15-27-22-7-6-19(25)13-21(22)23/h3-7,12-13,15,17H,2,8-11H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFYIBRKLPMQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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